molecular formula C10H15F3N2O7S B12298642 L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)

L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)

Cat. No.: B12298642
M. Wt: 364.30 g/mol
InChI Key: WBAPFIMTGPKLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt) typically involves the reaction of L-glutamic acid and L-cysteine in the presence of adenosine triphosphate (ATP) and the enzyme glutamate-cysteine ligase . The reaction conditions require a controlled environment with specific pH and temperature to ensure the formation of the γ-bond between the amino acids.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms like Saccharomyces cerevisiae . These microorganisms are optimized to produce high yields of the desired compound under controlled fermentation conditions.

Properties

IUPAC Name

2-amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAPFIMTGPKLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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